methyl 7-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Description
Methyl 7-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C22H23N3O5S and its molecular weight is 441.5. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies
Research has focused on synthesizing complex pyrroloquinoline derivatives, such as isobatzelline B, through multi-step chemical processes. This synthesis demonstrates the compound's relevance in organic chemistry, particularly in the synthesis of marine alkaloids with a methylthio substituent, showcasing the compound's utility in advancing synthetic organic chemistry (Álvarez et al., 1998).
Antibacterial Agents
Another significant area of application involves the development of antibacterial agents. A study synthesized substituted 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids, revealing potent antibacterial activity against gram-positive and gram-negative bacteria. This research highlights the compound's potential in creating new antibacterial treatments (Ishikawa et al., 1990).
Diuretic Action
Further investigations into the diuretic action of pyrido[3,2,1-ij]quinoline-6-carboxanilides showcase the compound's pharmacological potential. This study not only explored the synthesis of these compounds but also evaluated their effects on urinary function, discovering significant diuretic effects. The findings suggest avenues for developing new diuretic agents (Ukrainets et al., 2018).
Fluorescence and Quantum Chemical Investigations
The synthesis and characterization of multi-substituted quinoline derivatives from eugenol, leading to compounds exhibiting pH-dependent fluorescence, indicate the compound's utility in material science and sensor technology. The fluorescence properties were further explored through DFT calculation methods, offering insights into the molecular design of fluorescent materials (Le et al., 2020).
Anticoagulant Activity
A study on 2H-pyrano[3,2-g]quinolin-2-ones containing a pyrimidinone moiety aimed to characterize their anticoagulant activity by inhibiting blood coagulation factors Xa and XIa. This research demonstrates the compound's potential in contributing to the development of new anticoagulant therapies, further emphasizing its versatility in medical research (Potapov et al., 2021).
Properties
IUPAC Name |
methyl 7-[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-30-22(27)24-8-6-14-2-4-18(10-17(14)13-24)23-31(28,29)19-11-15-3-5-20(26)25-9-7-16(12-19)21(15)25/h2,4,10-12,23H,3,5-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZICMSWPUNWQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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